Enhanced Lipophilicity Relative to Unsubstituted Benzyl Cyclopentyl Ether
3‑Bromobenzyl cyclopentyl ether exhibits a computed XLogP3‑AA of 3.5, compared to 2.8 for the non‑brominated benzyl cyclopentyl ether [1][2]. The 0.7 log‑unit increase translates to a ~5‑fold higher partition coefficient, indicating significantly greater membrane permeability and potential for CNS penetration. This difference is attributable solely to the presence of the meta‑bromine atom, as both compounds share the identical cyclopentyl ether scaffold and TPSA (9.2 Ų).
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.5 (3‑bromobenzyl cyclopentyl ether, CID 61531822) |
| Comparator Or Baseline | XLogP3‑AA = 2.8 (benzyl cyclopentyl ether, CID 13141764) |
| Quantified Difference | ΔXLogP3‑AA = +0.7 (≈5‑fold increase in n‑octanol/water partition) |
| Conditions | Computed descriptor, PubChem 2025 release; validated XLogP3‑AA algorithm |
Why This Matters
Selecting the brominated analogue over the unsubstituted ether is essential when higher lipophilicity is required to achieve target cell permeability or to fine‑tune logD in lead optimisation programmes.
- [1] PubChem Compound Summary for CID 61531822, 3‑Bromobenzyl cyclopentyl ether. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/61531822 (accessed 2026‑05‑03). View Source
- [2] PubChem Compound Summary for CID 13141764, ((Cyclopentyloxy)methyl)benzene. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/13141764 (accessed 2026‑05‑03). View Source
